HP-DO3A(3-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

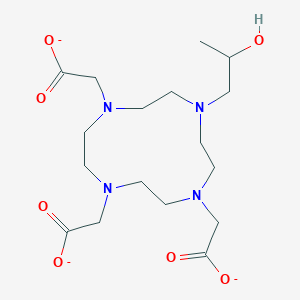

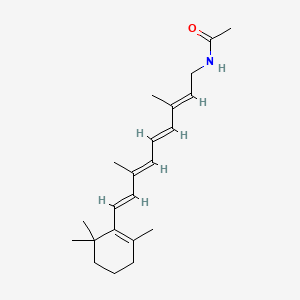

HP-DO3A(3-) is a tricarboxylic acid trianion obtained by deprotonation of the three carboxy groups of 2,2',2''-[10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid (HP-DO3A). It is a conjugate base of a H3HP-DO3A.

Aplicaciones Científicas De Investigación

1. Synthesis and Stability in Complexation

HP-DO3A(3-) has been studied for its ability to form stable complexes with various metals like gadolinium(III) and yttrium(III). Research indicates that HP-DO3A demonstrates significant stability constants in complexation, following the series DOTA > HP-DO3A > DTPA > DO3A > EDTA. This stability is crucial in applications where controlled and stable metal binding is required (Krishan Kumar et al., 1994).

2. Application in Cell Arrays

HP-DO3A(3-) has been utilized in the arraying of non-adherent cells using diamagnetic repulsive force. This application is significant in pharmaceutical research and fundamental biology. For instance, a planar arrangement of Jurkat cells was achieved using HP-DO3A in conjunction with microfabricated permanent magnets (P. Kauffmann et al., 2011).

3. Enhancing Relaxivity in MRI Contrast Agents

HP-DO3A-like ligands have been explored to modulate relaxivity in Gd(iii)-complexes, which are crucial in magnetic resonance imaging (MRI). Alterations in the ligand structure, such as replacing the methyl group with various functionalities, affect the proton exchange process and, consequently, the relaxivity properties of these complexes (I. Carnovale et al., 2018).

4. Advancements in Prostate Cancer Detection

Optimization of peptide-targeted macrocyclic MRI contrast agents based on HP-DO3A has shown potential in the detection and risk stratification of aggressive prostate cancer. Such advancements could lead to more effective diagnostic techniques in oncology (N. Ayat et al., 2018).

5. Radiolabeling for Medical Imaging

Studies on HP-DO3A have also delved into radiolabeling, a crucial aspect of medical imaging. For instance, radiolabeling of a gadolinium complex of HP-DO3A has been achieved for potential applications in diagnostic imaging (Krishan Kumar et al., 1993).

6. Targeting Tumor Hypoxia in PET Imaging

HP-DO3A derivatives have been developed for PET imaging to target tumor hypoxia, offering new avenues in cancer diagnostics and therapy planning (Yunkou Wu et al., 2015).

Propiedades

Fórmula molecular |

C17H29N4O7-3 |

|---|---|

Peso molecular |

401.4 g/mol |

Nombre IUPAC |

2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |

InChI |

InChI=1S/C17H32N4O7/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28)/p-3 |

Clave InChI |

IQUHNCOJRJBMSU-UHFFFAOYSA-K |

SMILES canónico |

CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O |

Sinónimos |

10-(2-hydroxypropyl)-1,4,7-tetraazacyclododecane-1,4,7-triacetic acid HP-DO3A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B1258462.png)

![4-[(2R,5R,6E,8Z)-2-Hydroxy-4-oxo-5,7-dimethyl-6,8-decadienyl]-2,6-piperidinedione](/img/structure/B1258464.png)

![[(1S,2S,6R,10S,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1258466.png)

![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1258471.png)

![(4-Fluorophenyl)-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanone](/img/structure/B1258479.png)

![2-[3-Methoxy-2-propoxy-5-[5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol](/img/structure/B1258485.png)